Cyclobenzaprine-d6

LC-MS/MS Internal Standard Isotopic Purity

Cyclobenzaprine-d6 is a deuterated analog (mass shift +6 Da) essential as an internal standard for accurate LC-MS/MS quantitation of cyclobenzaprine in bioanalytical PK/BE studies. It meets FDA/EMA regulatory guidance for method validation, ensuring matrix effect correction and data integrity in ANDA submissions. Available as hydrochloride salt with high isotopic purity.

Molecular Formula C20H21N
Molecular Weight 281.4 g/mol
Cat. No. B13441106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobenzaprine-d6
Molecular FormulaC20H21N
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31
InChIInChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3/i1D3,2D3
InChIKeyJURKNVYFZMSNLP-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobenzaprine-d6: Deuterated Internal Standard for LC-MS/MS Quantification of Cyclobenzaprine


Cyclobenzaprine-d6 is a deuterated analog of the skeletal muscle relaxant cyclobenzaprine, a tricyclic amine that acts as a 5-HT2 receptor antagonist . It is a stable isotope-labeled internal standard (SIL-IS) specifically designed for the accurate quantification of cyclobenzaprine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . As a SIL-IS, Cyclobenzaprine-d6 co-elutes with the analyte, cyclobenzaprine, and compensates for matrix effects and variations in sample preparation and ionization efficiency, thereby ensuring precise and reliable quantitation .

Cyclobenzaprine-d6 Procurement: Why Non-Deuterated Analogs Cannot Substitute


The use of a non-deuterated analog, such as unlabeled cyclobenzaprine, as an internal standard in LC-MS/MS is fundamentally unsuitable due to the inherent risk of isotopic interference and ion suppression [1]. Cyclobenzaprine-d6 is specifically designed to have a mass shift of +6 Da, which allows the mass spectrometer to distinguish it from the analyte, cyclobenzaprine, in multiple reaction monitoring (MRM) mode. Substituting with a structurally similar but non-isotopic analog, like escitalopram, which was used in some studies [2], introduces significant variability in extraction recovery, chromatographic retention, and ionization efficiency, leading to inaccurate quantification and compromised method robustness . Furthermore, deuterated internal standards are mandated by regulatory guidelines for bioanalytical method validation to ensure data integrity in pharmacokinetic and bioequivalence studies [3].

Cyclobenzaprine-d6 Quantitative Differentiation: Evidence-Based Comparator Analysis


Cyclobenzaprine-d6 vs. Unlabeled Cyclobenzaprine: Mass Spectrometric Differentiation

Cyclobenzaprine-d6 provides a definitive +6 Da mass shift relative to unlabeled cyclobenzaprine, enabling unambiguous distinction in LC-MS/MS MRM transitions . This isotopic difference is critical for accurate quantitation, as the deuterated internal standard co-elutes with the analyte, compensating for matrix effects and ionization variability .

LC-MS/MS Internal Standard Isotopic Purity

Cyclobenzaprine-d6 Isotopic Purity: Minimizing Signal Interference

High isotopic purity is essential for a deuterated internal standard to minimize interference from unlabeled analyte or other isotopic peaks. Cyclobenzaprine-d6 is specified to have ≥99% deuterated forms (d1-d6), ensuring that the contribution of the unlabeled (d0) form to the analyte signal is negligible, thereby improving assay accuracy .

Isotopic Purity LC-MS/MS Method Validation

Cyclobenzaprine-d6 Analytical Method Validation: Supporting Regulatory Compliance

Cyclobenzaprine-d6 is specifically indicated for use in analytical method development, method validation (AMV), and quality control (QC) applications, including support for Abbreviated New Drug Applications (ANDA) . This contrasts with non-deuterated internal standards, which may not meet the stringent requirements for regulatory submission due to potential variability in performance across different matrices [1].

Method Validation Bioanalysis Regulatory Compliance

Cyclobenzaprine-d6 Long-Term Stability: Ensuring Reproducibility Over Time

Cyclobenzaprine-d6 demonstrates a long-term stability of ≥ 4 years when stored at -20°C . This is a key differentiator from non-deuterated analogs or alternative internal standards, for which long-term stability data may not be readily available or may be inferior, thereby reducing the risk of degradation and ensuring consistent performance in longitudinal studies [1].

Stability Storage Long-term Study

Cyclobenzaprine-d6: Optimal Application Scenarios for Procurement and Use


Regulated Bioanalysis for Pharmacokinetic and Bioequivalence Studies

Cyclobenzaprine-d6 is the preferred internal standard for LC-MS/MS methods in regulated bioanalysis, specifically for quantifying cyclobenzaprine in human plasma and urine for pharmacokinetic (PK) and bioequivalence (BE) studies [1]. Its use ensures compliance with FDA guidance on bioanalytical method validation, which emphasizes the importance of stable isotope-labeled internal standards to minimize matrix effects and ensure assay accuracy [2]. This is particularly critical for ANDA submissions where robust, reproducible data are paramount .

Clinical and Forensic Toxicology Testing

In clinical and forensic toxicology laboratories, Cyclobenzaprine-d6 is essential for the confirmation and quantification of cyclobenzaprine in patient samples [1]. Its use mitigates the risk of false positives or inaccurate quantitation that can arise from matrix interferences or the presence of structurally similar tricyclic antidepressants [2]. The +6 Da mass shift provides unequivocal identification, which is crucial for medico-legal defensibility .

Method Development and Validation for Complex Biological Matrices

Cyclobenzaprine-d6 is ideally suited for developing and validating robust LC-MS/MS methods for cyclobenzaprine in complex biological matrices such as plasma, urine, and tissue homogenates [1]. Its high isotopic purity (≥99% deuterated forms) minimizes background interference, enabling lower limits of quantitation (LLOQ) and improved assay sensitivity [2]. This is especially valuable in research settings where cyclobenzaprine concentrations may be low, such as in studies of drug metabolism or drug-drug interactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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